

Application Notes and Protocols: The Role of N-isopropylformamide in Crystallization Processes

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Compound of Interest

Compound Name: *N-isopropylformamide*

Cat. No.: B3048394

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Disclaimer: Published literature detailing the specific applications of **N-isopropylformamide** as a primary solvent or additive in crystallization processes is limited. The following application notes and protocols are based on the known physicochemical properties of **N-isopropylformamide**, general principles of crystallization, and analogies drawn from structurally related solvents, such as N,N-dimethylformamide (DMF). These guidelines are intended to serve as a starting point for research and development and should be adapted based on experimental observations.

Introduction to N-isopropylformamide in Crystallization

N-isopropylformamide is a polar, protic solvent with the potential to be a valuable tool in crystallization process development. Its ability to act as both a hydrogen bond donor and acceptor suggests its utility in solvating a variety of organic molecules, including active pharmaceutical ingredients (APIs). In crystallization, **N-isopropylformamide** may be employed as a primary solvent, a co-solvent, or an additive to influence crystal nucleation, growth, morphology, and polymorphism.

Potential Applications:

- **Solvent for Poorly Soluble Compounds:** The polarity and hydrogen bonding capabilities of **N-isopropylformamide** may enhance the solubility of compounds that are difficult to dissolve in more common solvents.
- **Polymorph Screening:** As with other polar solvents, **N-isopropylformamide** can be included in solvent screening protocols to explore the formation of different crystalline forms (polymorphs) of a substance.
- **Additive for Crystal Habit Modification:** At low concentrations, **N-isopropylformamide** may act as a "tailor-made" additive, adsorbing to specific crystal faces and thereby inhibiting or promoting growth in certain directions to modify the crystal shape.
- **Co-crystallization:** **N-isopropylformamide** can serve as a medium for co-crystallization experiments, facilitating the interaction between an API and a co-former.

Physicochemical Properties and Data Presentation

Understanding the physical and chemical properties of **N-isopropylformamide** is crucial for its effective use in crystallization. A comparison with related formamides provides context for its potential behavior.

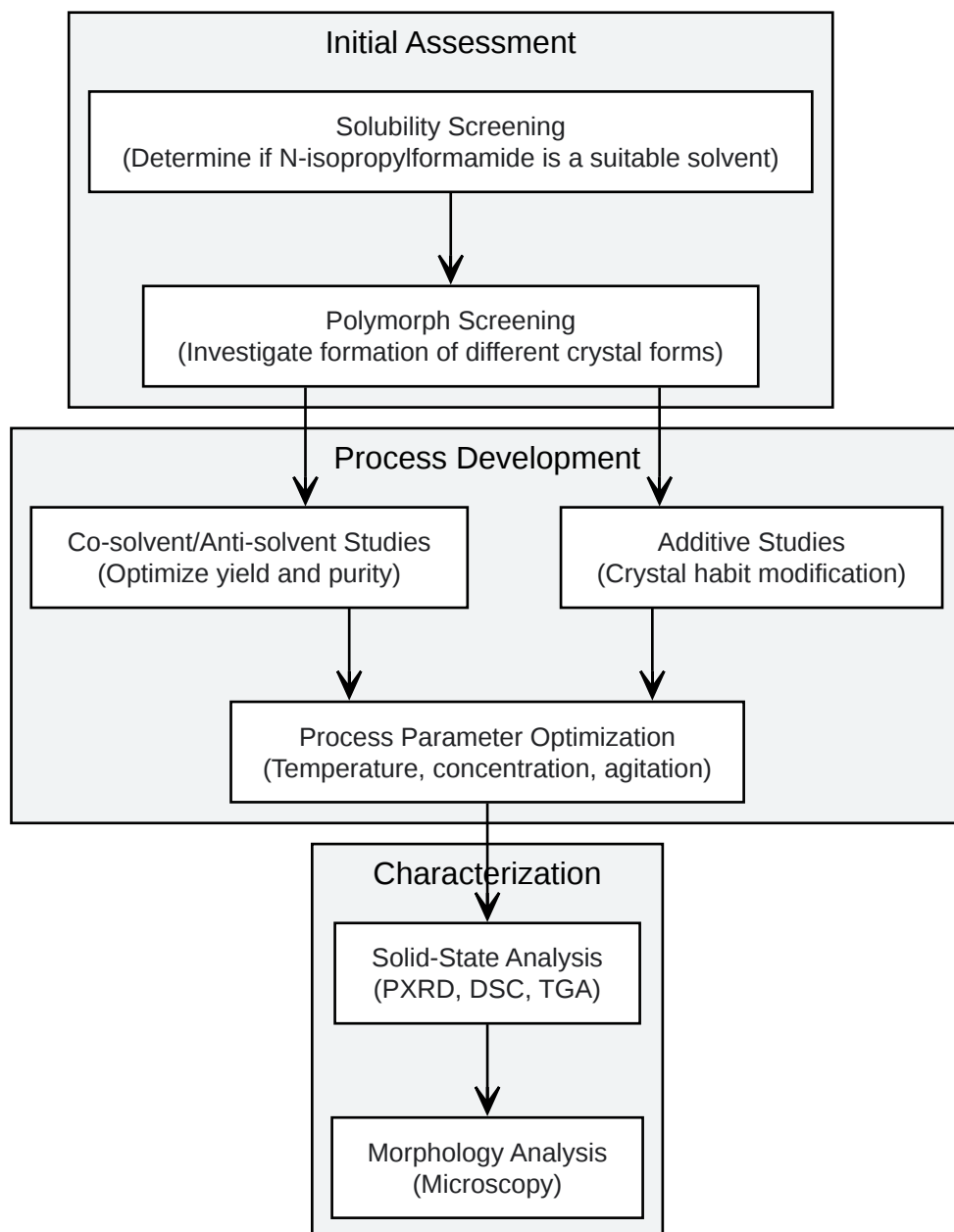
| Property | N-isopropylformamide | N,N-dimethylformamide (DMF) | Formamide |
|--------------------------|-----------------------------|-----------------------------|---------------|
| Molecular Formula | C4H9NO | C3H7NO | CH3NO |
| Molecular Weight (g/mol) | 87.12[1] | 73.09 | 45.04 |
| Boiling Point (°C) | 186.1 ± 9.0 (Predicted)[2] | 153 | 210 |
| Density (g/cm³) | 0.861 ± 0.06 (Predicted)[2] | 0.944 | 1.133 |
| Hydrogen Bond Donor | Yes | No | Yes |
| Hydrogen Bond Acceptor | Yes | Yes | Yes |
| Polarity | Polar, Protic | Polar, Aprotic | Polar, Protic |

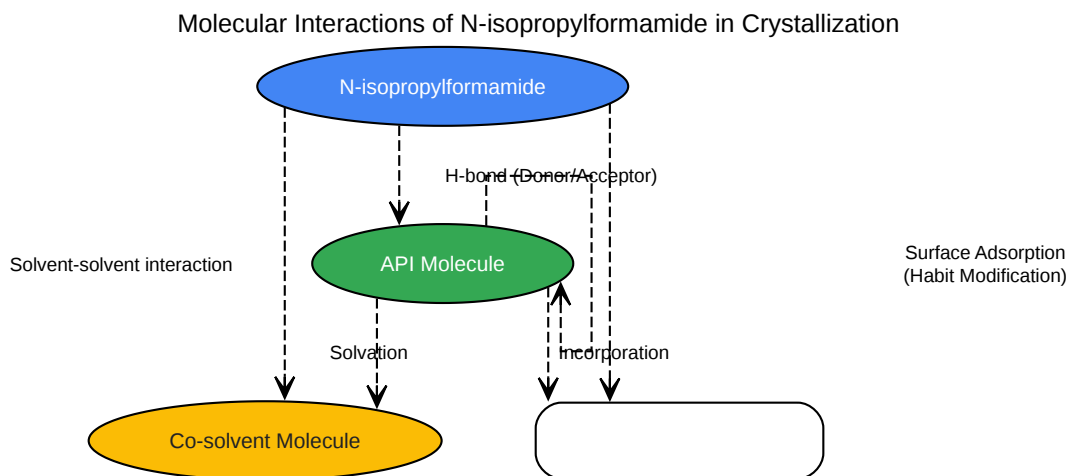
Note: Some properties for **N-isopropylformamide** are predicted due to limited experimental data in publicly available literature.

Signaling Pathways and Logical Relationships

The influence of a solvent or additive on crystallization is a complex interplay of thermodynamic and kinetic factors. The following diagram illustrates the logical workflow for evaluating **N-isopropylformamide** in a crystallization process.

Logical Workflow for N-isopropylformamide in Crystallization





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References

- 1. N-(propan-2-yl)formamide | C₄H₉NO | CID 268118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Isopropylformamide CAS#: 16741-46-1 [amp.chemicalbook.com]
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